Acidyellow76

Description

Specific Focus on Acid Yellow 76 as a Model Azo Dye Pollutant

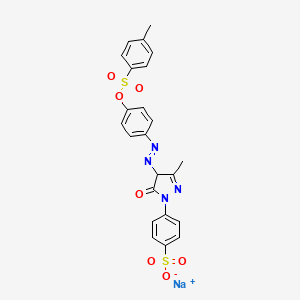

Acid Yellow 76 (C.I. 18850) serves as a representative example of an industrial azo dye pollutant. It is a water-soluble, yellow powder belonging to the single azo class of dyes. worlddyevariety.com Its chemical structure is synthesized via the diazotization of 4-Aminophenol, which is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, followed by esterification with 4-Methylbenzene-1-sulfonyl chloride. worlddyevariety.comchemicalbook.com Due to its properties, it is primarily used for dyeing and printing on wool, silk, and polyamide fibers, as well as for coloring leather. worlddyevariety.comchemicalbook.com As an acid dye, its application involves processes that generate significant volumes of wastewater containing the dye, contributing to the environmental problems previously outlined.

| Property | Value |

|---|---|

| C.I. Name | Acid Yellow 76 |

| C.I. Number | 18850 |

| CAS Number | 6359-88-2 |

| Molecular Formula | C23H19N4NaO7S2 |

| Molecular Weight | 550.54 g/mol |

| Chemical Class | Single Azo Dye |

| Appearance | Yellow Powder |

| Solubility | Soluble in water |

Data sourced from references worlddyevariety.comchemicalbook.comncats.iosigmaaldrich.com

Evolution of Research Paradigms in Environmental Chemistry and Engineering

The challenge of treating dye-contaminated wastewater has driven a significant evolution in research within environmental chemistry and engineering. Initial approaches often relied on conventional physical and chemical methods, such as coagulation, flocculation, and adsorption on activated carbon. gsconlinepress.combath.ac.ukscirp.org However, these methods often prove to be expensive and can lead to the generation of secondary pollutants in the form of sludge, which requires further disposal management. gsconlinepress.comgsconlinepress.com

Recognizing these limitations, research has shifted towards more sustainable and efficient technologies. This has led to the development of three major paradigms:

Biological Treatment: This approach utilizes the metabolic potential of microorganisms (bacteria, fungi) and their enzymes to break down dye molecules. gsconlinepress.com Biotechnological methods are considered cost-effective and environmentally friendly, with the potential for complete mineralization of the dyes. gsconlinepress.com Research has identified various microbial strains and enzymes, such as laccases and azoreductases, that can decolorize and degrade azo dyes. nih.govresearchgate.netrsc.org For instance, studies on an acid yellow dye demonstrated a 76.4% decolorization efficiency using a laccase enzyme from Bacillus sp.. researchgate.net

Advanced Adsorption Techniques: While adsorption is a traditional method, recent research focuses on developing low-cost, highly effective adsorbents from agricultural waste, industrial byproducts, and natural materials. nih.gov The goal is to create sustainable alternatives to activated carbon that can efficiently remove dyes from effluents through physical and chemical interactions at the surface. scirp.orgnih.gov

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl radicals (•OH). deswater.com This category includes a variety of methods such as photocatalysis (e.g., using semiconductors like TiO2), the Fenton process (Fe²⁺ + H₂O₂), and ozonation. deswater.comresearchgate.net These techniques are highly effective in degrading complex and recalcitrant molecules like azo dyes into less harmful compounds. electrochemsci.org Research on similar dyes, such as Acid Yellow 36 and Acid Yellow 17, has demonstrated the efficacy of photocatalytic degradation using nanocatalysts. deswater.comelectrochemsci.org

| Treatment Method | Target Dye/Class | Key Finding | Reference |

|---|---|---|---|

| Enzymatic Degradation (Laccase) | Acid Yellow | Achieved 76.4% decolorization efficiency within 96 hours. | researchgate.net |

| Photocatalysis (V-doped TiO2) | Acid Yellow 36 | Total photodegradation was achieved after 60 minutes under visible light. | electrochemsci.org |

| Photocatalysis (ZrO2-CeO2) | Acid Yellow 17 | Demonstrated 88% degradation in 180 minutes. | deswater.com |

| Adsorption (Activated Carbon) | Direct Red 81 | Achieved approximately 89% removal. | scirp.org |

| Anaerobic-Aerobic Bioreactor | Mordant Yellow 10 | Effective degradation in a sequential bioreactor system. | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C23H19N4NaO7S2 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

sodium;4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,22H,1-2H3,(H,29,30,31);/q;+1/p-1 |

InChI Key |

LJIYMMARAPJXBA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Advanced Synthesis and Functionalization of Materials for Acid Yellow 76 Research

Hydrothermal Synthesis Routes for Adsorbent Nanostructures

Hydrothermal synthesis is a prominent method for producing crystalline nanostructures with high purity and controlled morphology. This technique is particularly effective for creating advanced adsorbents designed for the removal of dyes like Acid Yellow 76 from aqueous solutions. The process involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures, which facilitates the formation of well-defined layered structures ideal for trapping dye molecules.

Layered Triple Hydroxides (LTH)

Layered Triple Hydroxides (LTHs) are a class of anionic clays (B1170129) containing three different metal cations in their brucite-like layers. Their unique structure provides a high positive surface charge and tunable interlayer spacing, making them excellent candidates for adsorbing anionic dyes.

Recent research has demonstrated the successful synthesis of Magnesium Zinc Aluminum Layered Triple Hydroxide (B78521) (MgZnAl-LTH) nanoplates using a simple hydrothermal method specifically for the removal of Acid Yellow 76. mdpi.comresearchgate.netresearchgate.net In these studies, the LTH material was synthesized and its performance evaluated under various conditions. The optimal conditions for adsorption were found to be a pH of 4, an adsorbent dosage of 20 mg, and a temperature of 55°C. researchgate.net The mechanism of removal is attributed to strong electrostatic interactions and hydrogen bonding between the positively charged surface of the LTH and the anionic Acid Yellow 76 molecules. mdpi.comresearchgate.net This results in a high adsorption capacity and excellent reusability, with one study reporting over 90% efficiency after four cycles. mdpi.com

| Parameter | Finding/Value | Reference |

|---|---|---|

| Synthesis Method | Hydrothermal | mdpi.comresearchgate.net |

| Optimal pH | 4 | mdpi.comresearchgate.net |

| Maximum Adsorption Capacity (q_max) | 277.8 mg/g | mdpi.comresearchgate.net |

| Adsorption Mechanism | Electrostatic interaction, Hydrogen bonding | mdpi.comresearchgate.net |

| Reusability | 90.3% after 4 cycles | mdpi.com |

Layered Double Hydroxides (LDH)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, consist of positively charged brucite-like layers with two types of metal cations. The net positive charge is balanced by interlayer anions and water molecules. The hydrothermal method is frequently employed to synthesize well-crystallized LDHs for various applications, including as adsorbents for anionic dyes. rsc.orgresearchgate.netacs.orgmdpi.com

The primary mechanism for dye removal by LDHs is anion exchange, where the interlayer anions (often carbonate or nitrate) are replaced by anionic dye molecules. researchgate.netacs.org For enhanced performance, LDHs can be calcined at moderate temperatures (around 400–550°C) to form mixed metal oxides. unesp.brworktribe.com These calcined LDHs exhibit a "memory effect," allowing them to reconstruct their layered structure in an aqueous solution containing anions, thereby efficiently intercalating dye molecules like Acid Yellow 42, a related azo dye. unesp.brcapes.gov.br Studies on various acid yellow dyes confirm that intercalation into the LDH structure not only removes them from solution but can also enhance their thermal and photostability. acs.orguran.ua

| Property/Parameter | Description | Reference |

|---|---|---|

| Common Synthesis Methods | Co-precipitation, Hydrothermal | mdpi.commdpi.com |

| Primary Adsorption Mechanism | Anion exchange, Surface adsorption | researchgate.netacs.org |

| Enhanced Adsorption | Achieved via calcination and structural reconstruction ("memory effect") | unesp.brworktribe.com |

| Kinetics Model | Often follows a pseudo-second-order model | acs.orgacs.org |

Nanomaterial Development for Catalytic Applications

Beyond adsorption, the catalytic degradation of dyes into simpler, non-toxic compounds is a crucial area of research. This involves the development of nanomaterials that can act as catalysts, often activated by light (photocatalysis), to generate highly reactive species that break down the complex structure of dyes like Acid Yellow 76.

Metal and Metal Oxide Nanoparticles

Metal oxide nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are widely studied as photocatalysts due to their semiconducting properties, low cost, and stability. rsc.orgrsc.org When irradiated with light of sufficient energy, these materials generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) like hydroxyl radicals. biointerfaceresearch.comresearchgate.net These ROS are powerful oxidizing agents capable of degrading organic pollutants. researchgate.net The efficiency of these nanoparticles can be enhanced by doping with other metals or creating composites to improve light absorption and reduce the recombination of electron-hole pairs. rsc.orgpreprints.org While the photocatalytic degradation of various azo dyes using metal oxides is well-documented, specific research focusing exclusively on the catalytic degradation of Acid Yellow 76 is less prominent in the reviewed literature. However, the fundamental principles strongly suggest their applicability.

Carbon-Based Nanostructures (e.g., Nanotubes)

Carbon-based nanostructures, including carbon nanotubes (CNTs), are valued in catalysis for their large specific surface area, high thermal and chemical stability, and excellent electrical conductivity. researchgate.net They can act as catalysts themselves or as supports for other catalytic particles, such as metal oxides. bibliotekanauki.pl In dye degradation, CNTs can enhance the photocatalytic activity of materials like TiO₂. nih.gov The mechanism involves CNTs acting as an electron sink, which effectively separates the photogenerated electrons and holes in the TiO₂/CNT composite, thereby increasing photon efficiency and the rate of degradation. nih.gov Research has shown that UV/CNT/H₂O₂ and UV/TiO₂/CNT processes are effective in degrading various azo dyes. researchgate.netlew.ro

Polymer-Based and Composite Material Fabrication for Sorption and Degradation

The removal of azo dyes such as Acid Yellow 76 from industrial effluents is a significant area of research, with a focus on developing efficient and sustainable treatment methods. Polymer-based and composite materials have emerged as highly promising candidates due to their unique properties, including high surface area, tunable surface chemistry, and the potential for combined functionalities like adsorption and photocatalysis. bohrium.comrsc.org These materials offer versatile platforms for capturing and breaking down dye molecules.

The fabrication of these materials involves various synthesis techniques, such as in-situ polymerization, blending, and grafting, to create structures with enhanced performance. bohrium.com For instance, combining organic polymers with inorganic components like clays, metal oxides, or carbonaceous materials can yield composites with synergistic properties that surpass those of the individual components. mdpi.comresearchgate.net The interaction between the polymer matrix and the embedded functional materials is crucial for achieving high efficiency in dye removal. researchgate.net

Sorption of Acid Dyes by Polymer-Based Materials

Polymer-based adsorbents are effective for dye removal due to the presence of various functional groups (e.g., amino, hydroxyl) that can interact with dye molecules through electrostatic attraction, hydrogen bonding, or other mechanisms. rsc.orgresearchgate.net Chitosan (B1678972), a natural biopolymer, and its composites are widely studied for the adsorption of acid dyes due to the protonation of its amino groups in acidic solutions, which creates positively charged sites for attracting anionic dyes. researchgate.netasau.ru

The synthesis of these materials is a critical step in determining their efficacy. For example, chitosan-based composites can be prepared by incorporating materials like activated carbon or by cross-linking the polymer to enhance its stability and porosity. researchgate.netcolab.ws One method involves creating chitosan/activated carbon composite beads, where chitosan is first converted into a high-surface-area activated carbon and then integrated into a stable three-dimensional chitosan polymer network. colab.ws Another approach involves the preparation of chitosan/hyperbranched polyester (B1180765) composites using an emulsion technique to create adsorbents with high efficiency for acid dyes. biointerfaceresearch.com

Research has shown that the adsorption capacity of these materials is influenced by factors such as pH, contact time, and initial dye concentration. For instance, the adsorption of anionic dyes onto chitosan-based materials is generally favored at lower pH values. researchgate.net The performance of various polymer-based sorbents for acid dyes is detailed in the table below.

Table 1: Performance of Various Polymer-Based and Composite Sorbents for Acid Dyes

| Sorbent Material | Target Dye | Max. Sorption Capacity (q_max) (mg/g) | Applicable Isotherm Model | Optimal pH | Source |

|---|---|---|---|---|---|

| MgZnAl Layered Triple Hydroxide (LTH) | Acid Yellow 76 | Not specified | Langmuir, Freundlich, Temkin | >pzc (point of zero charge) | researchgate.net |

| Cationic Quaternary Ammonium (B1175870)—Ammonium Material (from distillers grains) | Acid Yellow 11 | 636.94 | Freundlich | 7.0 | mdpi.com |

| Chitosan/Activated Carbon Composite Beads | Acid Orange 7 | 511.38 | Not specified | Not specified | colab.ws |

| Chitosan/Hyperbranched Polyester/Cobalt Composite | Acid Blue 277 | 26.74 | Langmuir, Freundlich, D-R, Temkin | 3.0 | biointerfaceresearch.com |

| Organobentonite/Alginate Hydrogel Beads | Acid Yellow 23 | 40.79 | Langmuir | Not specified | mdpi.com |

Degradation of Acid Dyes by Composite Materials

In addition to sorption, composite materials are fabricated for the chemical degradation of dyes, often through advanced oxidation processes (AOPs) like photocatalysis. These composites typically consist of a polymer matrix embedded with a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). mrforum.comnih.gov The polymer can act as a support and an adsorbent, concentrating the dye molecules near the catalytic sites, thereby enhancing degradation efficiency. mrforum.com

The synthesis of such photocatalytic composites can involve methods like sol-gel processes or the in-situ deposition of the photocatalyst onto the polymer support. nih.govnih.gov For example, a polypyrrole/titanium oxide/reduced graphene oxide (PTi/r-GO) composite can be prepared by first creating polypyrrole-TiO₂ composites and then modifying them with reduced graphene oxide to improve electrical conductivity and charge separation under visible light. nih.gov Similarly, composites of hydroxyapatite (B223615) (HA), copper oxide (CuO), and TiO₂ have been synthesized via a sol-gel process for the degradation of Acid Yellow 36. nih.gov

The efficiency of these materials is evaluated based on the percentage of dye degraded over time and the reaction kinetics, which often follow pseudo-first-order or pseudo-second-order models. Research on a polypyrrole/silver/graphene ternary nanocomposite demonstrated 96% degradation of Congo red, following pseudo-first-order kinetics. bohrium.com The performance of various composite materials in the degradation of acid and azo dyes is summarized in the table below.

Table 2: Performance of Composite Materials in Dye Degradation

| Composite Material | Target Dye | Degradation Method | Efficiency (%) | Kinetic Model | Source |

|---|---|---|---|---|---|

| HA-CuO-TiO₂ Xerogels | Acid Yellow 36 | Photocatalysis | High (discoloration in 24 min) | k = 0.24 min⁻¹ | nih.gov |

| Polypyrrole/Silver/Graphene (Ppy/Ag/Gr) | Congo Red (Azo dye) | Photocatalysis (Visible Light) | 96 | Pseudo-first-order | bohrium.com |

| Polypyrrole/TiO₂/r-GO (PTi/r-GO) | Methyl Orange (Azo dye) | Photoelectrocatalysis | 93 | Not specified | nih.gov |

| Polypyrrole-reduced Graphene Oxide | Acid Red 1 | Electrochemical Liberation | 73 (liberation) | Not specified | mq.edu.au |

| Fe-TiO₂/Activated Carbon | Cibacron Yellow F-4G | Photocatalysis | Not specified | Not specified | mdpi.com |

Sophisticated Analytical Methodologies for Characterization and Quantification of Acid Yellow 76 and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of Acid Yellow 76, offering non-destructive and highly sensitive means of characterization.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within the Acid Yellow 76 molecule. The FT-IR spectrum of an azo dye like Acid Yellow 76 will exhibit characteristic absorption bands corresponding to its specific chemical bonds. For instance, the azo bond (–N=N–) vibrations are typically identifiable in the region of 1504 cm⁻¹ to 1555 cm⁻¹. bas.bg The presence of sulfonate groups (SO₃⁻), which enhance water solubility, and various aromatic C-H and C=C bonds also produce distinct peaks in the spectrum. vulcanchem.com By comparing the FT-IR spectrum of a sample to that of a known standard, the presence and structural integrity of Acid Yellow 76 can be confirmed. ir-spectra.com This technique is also invaluable for studying the degradation or transformation of the dye, as changes in the functional groups will result in a modified FT-IR spectrum. researchgate.netmachinerylubrication.comnih.gov

Table 1: Characteristic FT-IR Absorption Bands for Azo Dyes

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Azo Bond (–N=N–) | 1504 - 1555 |

| Aromatic C=C | ~1600 and 1450-1500 |

| Sulfonate (SO₃⁻) | ~1200 and ~1050 |

| Aromatic C-H | ~3000-3100 |

| C-N Stretching | ~1230 - 1240 |

Source: bas.bg

UV-Visible Spectroscopy for Concentration Monitoring

UV-Visible spectroscopy is a primary method for the quantitative analysis of Acid Yellow 76 in solutions. mdpi.com This technique relies on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its chromophoric azo group and extended conjugation system. slideshare.net Acid Yellow 76 typically exhibits a maximum absorbance (λmax) in the 400–500 nm range, which corresponds to its yellow color. vulcanchem.com

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. slideshare.net By creating a calibration curve with standard solutions of known Acid Yellow 76 concentrations, the concentration of an unknown sample can be accurately determined by measuring its absorbance at the λmax. libretexts.orgmt.com This method is frequently used to monitor the concentration of the dye in various processes, such as adsorption studies or degradation experiments. mdpi.comresearchgate.net

Table 2: UV-Visible Absorption Data for Selected Azo Dyes

| Dye Name | λmax (nm) | Solvent |

|---|---|---|

| Acid Yellow 76 | ~400-500 | Water |

| Acid Red 1 | 530 | PBS |

| Acid Yellow 36 | Not specified | Not specified |

X-ray Diffraction (XRD) for Structural Analysis of Materials

X-ray diffraction (XRD) is an essential technique for analyzing the crystalline structure of materials that may be used to adsorb or degrade Acid Yellow 76. wikipedia.orggulfbioanalytical.com While Acid Yellow 76 itself is an organic molecule, XRD is crucial for characterizing the solid-state materials it interacts with, such as adsorbents or catalysts. researchgate.netresearchgate.net

XRD provides information on the phase composition, crystallinity, and crystallite size of these materials. mdpi.comnist.gov For example, when studying the removal of Acid Yellow 76 using a layered triple hydroxide (B78521) adsorbent, XRD can confirm the synthesis of the desired crystalline structure. researchgate.netresearchgate.net Any changes in the XRD pattern of the material after interaction with the dye can indicate intercalation of the dye molecules or structural changes in the adsorbent. An amorphous structure in a material, which can be confirmed by the absence of sharp peaks in an XRD pattern, can also play a role in adsorption processes. researchgate.nettandfonline.com

Microscopic and Elemental Analysis

Microscopic and elemental analysis techniques provide visual and compositional information about materials that have interacted with Acid Yellow 76.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and topography of materials at high magnification. mdpi.comthermofisher.com In the context of Acid Yellow 76, SEM is particularly useful for examining the surfaces of adsorbents before and after dye uptake. mdpi.comresearchgate.net

For instance, SEM images can reveal the porous structure of an adsorbent material, which is crucial for its capacity to remove the dye from a solution. mdpi.com After adsorption, changes in the surface morphology, such as the filling of pores or the appearance of a new surface layer, can be visualized, providing direct evidence of the dye's interaction with the material. researchgate.netapsnet.org

Energy-Dispersive X-ray Spectroscopy (EDX)

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of a sample. ebatco.comthermofisher.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector analyzes these X-rays to identify and quantify the elemental composition of the sample's surface. radiologykey.com

In studies involving Acid Yellow 76, EDX can be used to confirm the presence of the dye on the surface of an adsorbent material. mdpi.comnih.gov Since Acid Yellow 76 contains sulfur atoms in its sulfonate groups, detecting an increase in the sulfur signal on the adsorbent surface after exposure to the dye provides strong evidence of adsorption. vulcanchem.combalkandentaljournal.com EDX analysis can map the distribution of elements on the surface, showing where the dye has accumulated. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acid Yellow 76 |

| Acid Black-1 |

| Safranin |

| BB-3 |

| Acid Black-234 |

| MgZnAl layered triple hydroxide |

| Eriochrome Black-T |

| Reactive Black 5 |

| Acid Orange 7 |

| Acid Yellow 9 |

| Acid Red 14 |

| Acid Fast Yellow MR |

| Acid Yellow 23 |

| Acid Yellow 17 |

| Vanadium-doped TiO2 |

| Acid Red 1 |

| Acid Orange 8 |

| Acid Yellow 14 |

Chromatographic Separations and Mass Spectrometry for Metabolite Identification

Chromatographic techniques, often coupled with mass spectrometry, are powerful tools for separating complex mixtures and identifying individual components, including metabolites of Acid Yellow 76.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method used for the separation and identification of volatile and semi-volatile organic compounds. In the context of Acid Yellow 76, GC-MS can be employed to analyze its more volatile transformation products or derivatives. The sample is first vaporized and introduced into a gaseous mobile phase. Separation occurs in a capillary column based on the compounds' different affinities for the stationary phase. nih.govnotulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. nih.govnotulaebotanicae.ro

For the analysis of dye components, specific GC-MS conditions are optimized. For instance, in the analysis of quinoline, a potential component or precursor in some dye syntheses, a DB-5MS capillary column is often used. madison-proceedings.com The temperature programming of the GC oven is critical for achieving good separation. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds of interest. notulaebotanicae.romadison-proceedings.com The mass spectrometer is typically operated in electron impact (EI) mode at 70 eV, which provides reproducible fragmentation patterns for library matching. notulaebotanicae.romadison-proceedings.com

Table 1: Illustrative GC-MS Operating Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) madison-proceedings.com |

| Injector Temperature | 250 °C madison-proceedings.com |

| Carrier Gas | Helium notulaebotanicae.romadison-proceedings.com |

| Flow Rate | 1.0 mL/min madison-proceedings.com |

| Oven Program | 90°C (2 min), then to 260°C at 20°C/min, hold for 3 min madison-proceedings.com |

| Ionization Mode | Electron Impact (EI) at 70 eV notulaebotanicae.romadison-proceedings.com |

| Mass Scan Range | 30-200 amu madison-proceedings.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Acid Yellow 76 and its metabolites. nih.goveuropa.eu This method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. nih.govnih.gov

For dye analysis, reversed-phase HPLC with a C18 column is commonly employed. researchgate.netnajah.edu The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a wide range of polarities. mdpi.com Detection is frequently carried out using a diode-array detector (DAD) or a UV-Vis detector, which can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification. researchgate.netmdpi.com For more definitive identification and structural elucidation of metabolites, HPLC is often coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

Table 2: Example HPLC Conditions for Separation of Similar Dyes

| Parameter | Value |

| Column | C18 reversed-phase researchgate.netnajah.edu |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) nih.govmdpi.com |

| Detection | Diode Array Detector (DAD) or UV-Vis researchgate.netmdpi.com |

| Flow Rate | Typically 0.4 - 1.0 mL/min researchgate.net |

| Temperature | Often controlled, e.g., 40 °C researchgate.net |

Surface Area and Porosity Assessments

The interaction of Acid Yellow 76 with various materials, particularly in the context of adsorption and removal from aqueous solutions, is significantly influenced by the surface properties of the adsorbent. Therefore, assessing the surface area and porosity of these materials is crucial.

N2 Adsorption-Desorption Isotherms

The Brunauer-Emmett-Teller (BET) method, which relies on the analysis of nitrogen (N2) adsorption-desorption isotherms at 77 K, is the most common technique for determining the specific surface area of a material. nanoient.orgmdpi.comcore.ac.uk The isotherm plots the amount of nitrogen gas adsorbed on the material's surface as a function of the relative pressure. core.ac.ukdicp.ac.cn

The shape of the isotherm provides information about the porous nature of the material. According to the IUPAC classification, different isotherm types correspond to different pore structures (microporous, mesoporous, or macroporous). core.ac.uk From the adsorption data in the low relative pressure range, the BET equation is used to calculate the specific surface area. mdpi.comd-nb.info Further analysis of the isotherm, particularly the desorption branch, can provide information about the pore size distribution and total pore volume using methods like the Barrett-Joyner-Halenda (BJH) analysis. d-nb.infonih.gov

Table 3: Surface Properties of Activated Carbons Used in Dye Adsorption Studies

| Adsorbent | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Source |

| Granular Activated Carbon (C1) | 950 | Not specified | scirp.orgscirp.org |

| Granular Activated Carbon (C2) | 600 | Not specified | scirp.orgscirp.org |

| Ordered Mesoporous Carbon (ST-A) | 670 | 0.68 | mdpi.com |

| Commercial Activated Carbon (CWZ-22) | 775 | 0.43 | mdpi.com |

| Polyethylenimine/Polyvinyl Chloride Cross-Linked Fiber (PEI/PVC-CF) | 31.71 | 0.005 | mdpi.com |

Mechanistic Investigations of Acid Yellow 76 Interactions and Transformations

Adsorption Mechanism Elucidation

The removal of Acid Yellow 76 from aqueous solutions via adsorption has been systematically investigated, with studies focusing on the kinetics, equilibrium, and thermodynamics of the process. A notable adsorbent studied for this purpose is MgZnAl layered triple hydroxide (B78521) (LTH) nanoplates, synthesized through a simple hydrothermal method. researchgate.netmdpi.com

The kinetics of AY76 adsorption have been analyzed using several models to understand the rate-controlling steps of the process. researchgate.net The study of adsorption kinetics on MgZnAl LTH nanoplates revealed that the process is best described by the pseudo-second-order model. researchgate.net

Pseudo-first-order Model: This model describes adsorption in the initial stages but often fails to predict the entire adsorption process accurately.

Pseudo-second-order Model: The strong correlation with this model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. researchgate.net

Elovich Model: This model is typically applied to describe chemisorption on heterogeneous surfaces.

Intraparticle Diffusion Model: Analysis using this model indicated that while intraparticle diffusion is involved in the adsorption of AY76, it is not the sole rate-determining step. researchgate.net This implies a multi-step adsorption process, likely involving both film diffusion and pore diffusion. researchgate.net

Table 1: Adsorption Kinetic Models for Acid Yellow 76 Data derived from studies on MgZnAl LTH nanoplates.

| Kinetic Model | Description | Applicability to Acid Yellow 76 |

| Pseudo-first-order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. | Less applicable; does not fit the experimental data as well as the pseudo-second-order model. researchgate.net |

| Pseudo-second-order | Assumes the rate-limiting step is chemical sorption involving valence forces. | Best fit for experimental data, indicating chemisorption is the rate-controlling mechanism. researchgate.net |

| Elovich | Describes adsorption on highly heterogeneous surfaces. | Investigated as part of kinetic analysis. researchgate.net |

| Intraparticle Diffusion | Used to identify the diffusion mechanism; if the plot passes through the origin, it is the rate-limiting step. | Found to be involved in the process, but not the only rate-controlling step. researchgate.net |

Adsorption isotherms are crucial for describing how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium. The adsorption of AY76 onto MgZnAl LTH nanoplates has been evaluated using the Langmuir, Freundlich, and Temkin models. researchgate.net The findings indicate that the Freundlich model provides the best fit for the experimental data. researchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich Isotherm: This empirical model is used for adsorption on heterogeneous surfaces and assumes a non-uniform distribution of adsorption heat and affinities. The good fit of this model suggests that the surface of the MgZnAl LTH adsorbent is heterogeneous. researchgate.net

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

Table 2: Adsorption Isotherm Models for Acid Yellow 76 Data derived from studies on MgZnAl LTH nanoplates.

| Isotherm Model | Description | Applicability to Acid Yellow 76 |

| Langmuir | Describes monolayer adsorption on homogeneous surfaces. | Evaluated in isotherm studies. researchgate.net |

| Freundlich | Describes multilayer adsorption on heterogeneous surfaces. | Provides the best fit for experimental data, suggesting a heterogeneous adsorbent surface. researchgate.net |

| Temkin | Considers chemisorption and indirect adsorbate-adsorbate interactions. | Evaluated in isotherm studies. researchgate.net |

Thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process. For the adsorption of Acid Yellow 76 onto MgZnAl LTH nanoplates, key thermodynamic parameters have been determined. researchgate.net

The Gibbs free energy change (ΔG°) values were found to be negative, indicating that the adsorption of AY76 is a spontaneous process. researchgate.net The positive value for the enthalpy change (ΔH°) reveals that the process is endothermic, meaning it is favored by an increase in temperature. researchgate.netresearchgate.net The positive entropy change (ΔS°) suggests increased randomness at the solid-solution interface during the adsorption process. researchgate.net

Table 3: Thermodynamic Parameters for Acid Yellow 76 Adsorption Based on findings from the adsorption of AY76 onto MgZnAl LTH nanoplates.

| Parameter | Symbol | Value Interpretation | Finding for Acid Yellow 76 |

| Gibbs Free Energy | ΔG° | Negative: SpontaneousPositive: Non-spontaneous | Negative values indicate a spontaneous process. researchgate.net |

| Enthalpy | ΔH° | Positive: EndothermicNegative: Exothermic | Positive values indicate an endothermic process. researchgate.net |

| Entropy | ΔS° | Positive: Increased randomnessNegative: Decreased randomness | Positive values suggest increased disorder at the adsorbent-adsorbate interface. researchgate.net |

The mechanism of AY76 adsorption onto layered triple hydroxides is driven by specific molecular interactions. Research indicates that the primary forces responsible for the attachment of Acid Yellow 76 molecules to the adsorbent surface are electrostatic interactions and hydrogen bonding. mdpi.com The optimal adsorption was observed at a pH of 4. researchgate.net At this acidic pH, the surface of the adsorbent is likely protonated (positively charged), leading to strong electrostatic attraction with the anionic sulfonate groups of the AY76 dye molecule. Concurrently, hydrogen bonds can form between functional groups on the dye and the hydroxyl groups present on the surface of the LTH adsorbent.

Degradation Pathway Delineation

The degradation of azo dyes is critical for their complete removal from the environment. This process involves the breakdown of the complex dye molecule into simpler, less harmful compounds.

While the biodegradation of Acid Yellow 76 has been mentioned in the context of enzymatic treatment using laccases, detailed studies delineating its specific oxidative degradation pathway through mechanisms like hydroxyl radical attack or direct electron transfer are not extensively available in the reviewed literature. nih.gov Generally, the oxidative degradation of azo dyes involves the attack of highly reactive species, such as hydroxyl radicals (•OH), on the molecule. This can lead to the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, and the subsequent mineralization of the resulting aromatic amines. The synthesis of AY76 involves 4-aminophenol, and it is known that aminophenols can act as reducing agents by transferring electrons, a process relevant to potential degradation mechanisms. scribd.comepdf.pubnih.gov However, specific research confirming this pathway for AY76 was not found.

Catalytic Reaction Mechanisms

The degradation of Acid Yellow 76 can be significantly accelerated through various catalytic processes, primarily involving advanced oxidation processes (AOPs). These methods rely on the generation of highly reactive radical species that can break down the complex azo dye structure.

One prominent catalytic method is heterogeneous persulfate oxidation. In this process, a catalyst, such as MgZnAl layered triple hydroxide (LTH) nanoplates, is used to activate persulfate ions (S₂O₈²⁻) to generate sulfate (B86663) radicals (SO₄⁻•). These radicals are powerful oxidizing agents that attack the chromophoric groups of the Acid Yellow 76 molecule, leading to its decolorization and degradation. The reaction mechanism can be influenced by autocatalytic phenomena, where reaction products accelerate the rate of their own formation, although this is more commonly observed in other catalytic systems like methanol (B129727) conversion over zeolites. rsc.orgresearchgate.net The kinetics of such heterogeneous catalytic reactions, particularly for azo dyes, can often be described by the Langmuir-Hinshelwood model. scirp.orgscirp.org This model suggests that the reaction occurs between adsorbed dye molecules and the oxidizing species on the surface of the catalyst.

Another relevant catalytic pathway, widely studied for other azo dyes like Acid Yellow 23, is the Fenton-like process. scirp.orgscirp.org This heterogeneous reaction uses an iron-containing catalyst (such as iron-rich soil) to decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals (•OH). scirp.orgscirp.org These hydroxyl radicals are extremely reactive and non-selective, enabling them to mineralize the dye into simpler, less harmful compounds. The core of the mechanism involves the interaction between the catalyst's surface and H₂O₂ to generate these powerful radicals, which then attack the dye molecule. scirp.orgscirp.org

The general steps in these radical-based catalytic degradations involve:

Adsorption: The dye molecule adsorbs onto the surface of the catalyst.

Radical Generation: The catalyst activates an oxidant (e.g., persulfate or hydrogen peroxide) to produce highly reactive radicals (e.g., SO₄⁻• or •OH).

Attack and Degradation: The generated radicals attack the azo bond (–N=N–) and aromatic rings of the Acid Yellow 76 molecule, breaking it into smaller intermediates.

Mineralization: Further oxidation of the intermediates can lead to the formation of CO₂, H₂O, and inorganic ions.

Enzymatic Reaction Pathways and Intermediates

Enzymes, particularly those from the Old Yellow Enzyme (OYE) family, have demonstrated the ability to transform and degrade complex organic molecules, including structures analogous to Acid Yellow 76. acs.orgpnas.org These biocatalytic reactions proceed through highly specific pathways, often involving transient reactive intermediates. rsc.orgacs.org

A notable enzymatic mechanism that does not rely on a typical hydride transfer is the isomerization of C=C bonds through asymmetric proton transfer catalysis. acs.org In this pathway, specific amino acid residues within the enzyme's active site, such as tyrosine, act as proton donors and acceptors. acs.org The mechanism for a γ-methyl β,γ-butenolide substrate, which serves as a model for C=C bond isomerization, is proposed to proceed as follows:

The substrate binds within the enzyme's active site.

A catalytic tyrosine residue facilitates a deprotonation/reprotonation sequence, shifting the position of the double bond. acs.org

This process is highly stereoselective, with different enzymes from the OYE family capable of producing opposite enantiomers of the product. acs.org

Another potential enzymatic pathway involves the reductive cleavage of specific functional groups. For instance, OYEs can catalyze the reductive denitration of organic nitrate (B79036) esters, a reaction that can proceed via two possible mechanisms:

Hydride Transfer: A hydride ion is transferred from the reduced flavin cofactor of the enzyme to the nitrogen atom of the nitrate group. pnas.org

Radical Pathway: A single electron is transferred, leading to the formation of a radical intermediate that subsequently decomposes. pnas.org

The identification of fleeting intermediates is crucial to understanding these enzymatic pathways. rsc.org Modern techniques like online mass spectrometry allow for the real-time detection of short-lived species such as radical or carbocation intermediates that form during the reaction. rsc.orgacs.org In P450-catalyzed reactions, for example, a covalent radical intermediate may be formed, which can then be steered by the enzyme toward different products, such as an epoxide or a carbonyl, by controlling the intermediate's conformation and stabilizing subsequent transition states. acs.org

Influence of Environmental Parameters on Reaction Pathways

pH Effects on Surface Chemistry and Reactivity

For the degradation of Acid Yellow 76 using MgZnAl LTH nanoplates and persulfate, the optimal condition was found to be at a pH of 4, with acidic and neutral conditions being generally more favorable. researchgate.net The significance of pH can be attributed to several factors:

Surface Charge of the Catalyst: The surface of metal-based catalysts and adsorbents is subject to protonation or deprotonation depending on the solution's pH. At low pH, the surface may become positively charged, enhancing the adsorption of anionic dyes like Acid Yellow 76 through favorable electrostatic interactions. scirp.org

Dye Molecule Speciation: The functional groups on the Acid Yellow 76 molecule can exist in different protonation states at varying pH levels. Changes in its charge and structure can affect its adsorption affinity and susceptibility to oxidative attack. mdpi.com

Stability of Oxidants: The stability and decomposition rate of oxidants like hydrogen peroxide are pH-dependent. While low pH can slow the decomposition of H₂O₂, it can also lead to increased degradation rates in Fenton-like systems. scirp.org

The interplay of these factors means that the reaction rate is highly sensitive to pH. An increase from a highly acidic pH can lead to a much lower degradation rate due to less favorable surface interactions and changes in the dominant reactive species. scirp.orgscirp.org

Temperature Dependence and Activation Energies

Temperature is a fundamental parameter that governs the rate of chemical reactions, including the degradation of Acid Yellow 76. solubilityofthings.com Its influence is primarily related to the kinetic energy of molecules and the activation energy (Ea) of the reaction, which is the minimum energy required for a reaction to occur. pressbooks.pub

For the adsorption of Acid Yellow 76 onto MgZnAl LTH nanoplates, the optimal temperature was determined to be 55 °C. researchgate.net Thermodynamic studies revealed that this adsorption process is endothermic, meaning it consumes heat from the surroundings. researchgate.net In an endothermic process, increasing the temperature increases the reaction rate, which is consistent with the observed optimum temperature. researchgate.net

According to collision theory, raising the temperature increases the average kinetic energy of the reactant molecules. solubilityofthings.com This leads to more frequent and more energetic collisions, increasing the proportion of molecules that possess sufficient energy to overcome the activation energy barrier. pressbooks.pubunizin.org

Thermodynamic Barrier: The rate of overcoming the activation energy barrier (ΔG*), which increases with temperature.

Transport/Diffusion: The rate of molecular diffusion to the catalyst surface, which also increases with temperature up to a certain point but can be hindered in highly viscous media. mdpi.com

The combination of these factors can result in a bell-shaped dependence, where the reaction rate first increases with temperature, reaches a maximum at an optimal point, and then may decrease at very high temperatures due to other effects like catalyst deactivation or desorption of the reactant. mdpi.com Reactions with high activation energies are typically very sensitive to temperature changes, whereas those with low activation energies are less so. unizin.org

Interactive Table of Optimal Reaction Conditions for Acid Yellow 76 Degradation Below is a summary of optimal parameters found in a study for the removal of Acid Yellow 76.

| Parameter | Optimal Value | Source |

| pH | 4 | researchgate.net |

| Temperature | 55 °C | researchgate.net |

| Catalyst Dosage | 20 mg (MgZnAl LTH) | researchgate.net |

Advanced Remediation Strategies for Acid Yellow 76 in Aqueous Systems

Adsorption-Based Removal Technologies

Adsorption is a widely utilized physicochemical treatment process for dye removal due to its operational simplicity, cost-effectiveness, and high efficiency in separating a broad range of chemical compounds from wastewater. jmaterenvironsci.comrsc.orgnih.govpsu.edu This technique involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). nih.gov The effectiveness of adsorption depends on various factors, including the properties of the adsorbent, such as surface area and porosity, and the operational conditions of the system. nih.govgnest.org

Batch Adsorption Studies and Optimization

Batch adsorption studies are fundamental for determining the optimal conditions for dye removal and understanding the interaction between the adsorbent and the adsorbate. These studies typically investigate the influence of several key parameters, including pH, adsorbent dosage, and temperature, on the removal efficiency of Acid Yellow 76.

A study utilizing MgZnAl layered triple hydroxide (B78521) (LTH) nanoplates as an adsorbent for Acid Yellow 76 (AY76) identified the best adsorption conditions to be a pH of 4, an adsorbent dosage of 20 mg, and a temperature of 55 °C. researchgate.net The effect of adsorbent dosage is a critical factor; for instance, with MgZnAl LTH nanoplates, the removal of AY76 is significantly influenced by the amount of adsorbent used. researchgate.net Similarly, research on other acid dyes, such as Acid Yellow 24, using activated carbon from Lufa Acutangula seed hull, showed that increasing the adsorbent dose from 0.05 to 2.5g enhanced removal percentages from 73% to 93.5%. jmaterenvironsci.com This improvement is attributed to the increased number of available adsorption sites. jmaterenvironsci.com The pH of the solution is another crucial parameter, with acidic conditions generally favoring the adsorption of acid dyes. For Acid Yellow 36, a pH of 3 was found to be favorable for adsorption onto activated carbons from sawdust and rice husk. researchgate.net The kinetics of adsorption for AY76 onto MgZnAl LTH were studied using various models, including pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models, to elucidate the adsorption mechanism. researchgate.net

Table 1: Optimized Parameters for Acid Dye Adsorption in Batch Studies

| Dye | Adsorbent | Optimal pH | Optimal Adsorbent Dose | Optimal Temperature (°C) | Maximum Removal (%) | Source |

|---|---|---|---|---|---|---|

| Acid Yellow 76 | MgZnAl Layered Triple Hydroxide (LTH) | 4 | 20 mg | 55 | Not specified | researchgate.net |

| Acid Yellow 24 | Lufa Acutangula Seed Hull Activated Carbon | <3 | 75 mg | Room Temp (29°C) | 93.41 | jmaterenvironsci.com |

| Acid Yellow 36 | Sawdust and Rice-Husk Activated Carbon | 3 | Not specified | Not specified | Not specified | researchgate.net |

| Quinoline Yellow | Bottom Ash & De-oiled Soya | 2.0 | 0.2 g | Not specified | Not specified | psu.edu |

Continuous Flow Adsorption Systems

While batch studies provide essential data, continuous flow adsorption systems, such as fixed-bed columns, are more practical for industrial applications. mdpi.compsu.edu The performance of these systems is evaluated based on parameters like breakthrough time (the time at which the effluent concentration reaches a specific percentage of the influent concentration) and exhaustion time (the time at which the adsorbent is saturated).

In a study on the removal of Acid Yellow 23 using organobentonite/alginate hydrogel beads in a fixed-bed column, it was observed that breakthrough and exhaustion times increased with greater bed height. mdpi.com Conversely, these times decreased as the flow rate and the initial dye concentration were increased. mdpi.com For instance, the adsorption capacity was found to rise from 0.3640 to 0.4558 mg/g when the bed height was increased from 10 to 20 cm. mdpi.com These findings are consistent with studies on other pollutants, which show that lower flow rates lead to higher adsorption capacities due to increased contact time between the adsorbent and the adsorbate. frontiersin.org The experimental data from such column studies are often fitted to models like the Thomas, Yoon–Nelson, and Adams–Bohart models to predict the breakthrough curves and determine the dynamic behavior of the adsorption column. mdpi.compjoes.com

Table 2: Performance of Continuous Flow Adsorption for Acid Yellow 23

| Parameter | Condition | Effect on Breakthrough/Exhaustion Time | Adsorption Capacity (q₀) | Source |

|---|---|---|---|---|

| Bed Height | Increased from 10 cm to 20 cm | Increased | Increased from 0.3640 mg/g to 0.4558 mg/g | mdpi.com |

| Flow Rate | Increased | Decreased | Decreased | mdpi.com |

| Initial Dye Concentration | Increased | Decreased | Not specified | mdpi.com |

Regeneration and Reusability of Adsorbents

The economic viability of adsorption processes is significantly enhanced by the ability to regenerate and reuse the adsorbent material over multiple cycles. nih.govfrontiersin.org Desorption studies are conducted to identify effective regenerating agents (eluents) that can remove the adsorbed dye from the adsorbent surface, making it available for subsequent adsorption cycles.

For organobentonite/alginate hydrogel beads used in the adsorption of Acid Yellow 23, regeneration was successfully achieved using a 0.5 M NaOH solution. mdpi.com The regenerated column bed was effectively reused for two adsorption-desorption cycles. mdpi.comresearchgate.net In another study, the regeneration of a composite material was tested using an HCl-acidified solution at a pH of 2, demonstrating that the material could be reused at least three times. frontiersin.org The choice of eluent is critical; for instance, in the regeneration of Ni-Zn-Bi-layered triple hydroxide for Trypan blue removal, 0.1 M NaOH was found to be effective for desorption. researchgate.net The ability to regenerate and reuse adsorbents not only reduces operational costs but also minimizes the generation of solid waste, contributing to a more sustainable treatment process. researchgate.net

Advanced Oxidation Processes (AOPs) for Acid Yellow 76 Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to eliminate organic pollutants in water and wastewater by generating highly reactive and non-selective hydroxyl radicals (•OH). ijcce.ac.irrsc.orgresearchgate.net These radicals can effectively degrade complex and recalcitrant organic compounds, such as Acid Yellow 76, into simpler, less toxic molecules, and ultimately to carbon dioxide and water. neptjournal.comresearchgate.net AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir

UV-Photolysis and UV-Coupled Systems (e.g., UV/H2O2, UV/O3)

UV photolysis involves the use of ultraviolet radiation to break down chemical compounds. mdpi.com While direct photolysis can contribute to the degradation of some contaminants, its efficiency is often limited. mdpi.comacs.org The effectiveness of UV treatment can be significantly enhanced by coupling it with oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃). researchgate.netomu.edu.tr

The UV/H₂O₂ process generates hydroxyl radicals through the photolytic cleavage of hydrogen peroxide (H₂O₂ + hν → 2•OH). researchgate.net The degradation rate in this system is influenced by factors such as the initial dye concentration and the intensity of the UV light. mdpi.comresearchgate.net Studies have shown that a higher initial dye concentration can lead to a lower degradation rate due to the "inner filter effect," where the dye molecules absorb the UV light, preventing it from reaching the H₂O₂ molecules. mdpi.com The combination of UV and ozone (UV/O₃) has also been proven effective for the degradation of various dyes. omu.edu.tr For a mixture of five different dyes, including an acid yellow dye, the application of ozone alone was found to be more effective than UV-assisted ozonation. aku.edu.tr

Fenton and Photo-Fenton Systems

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) in an acidic medium to produce hydroxyl radicals (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). neptjournal.comresearchgate.net This method is recognized for its high degradation efficiency and rapid reaction speed. neptjournal.com The photo-Fenton process is an enhancement of the Fenton reaction, where UV-visible light is used to photoreduce the ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby generating more hydroxyl radicals and accelerating the degradation process. scielo.org.zascielo.br

The degradation of azo dyes like C.I. Acid Yellow 23 by Fenton and photo-Fenton processes is strongly dependent on operational parameters such as pH, and the initial concentrations of the dye, Fe²⁺, and H₂O₂. researchgate.net The optimal pH for both systems is typically around 3. scielo.org.zaneptjournal.comresearchgate.net The photo-Fenton process has been demonstrated to be significantly more efficient and faster than the conventional Fenton process. researchgate.net For example, a study on Acid Light Yellow 2G showed a color removal rate of 94.66% after 300 seconds using the Fenton method under optimized conditions (pH 3, 0.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂). neptjournal.com Another study on C.I. Acid Yellow 23 found that the photo-Fenton process could achieve 90% degradation of the aromatic content in about 10 minutes. researchgate.net

Table 3: Comparison of Fenton and Photo-Fenton Processes for Acid Dye Degradation

| Dye | Process | Optimal pH | Key Conditions | Outcome | Source |

|---|---|---|---|---|---|

| Acid Light Yellow 2G | Fenton | 3 | [Fe²⁺] = 0.1 mmol/L, [H₂O₂] = 0.6 mmol/L | 94.66% color removal in 300 s | neptjournal.com |

| C.I. Acid Yellow 23 | Fenton | 3 | Optimized concentrations of dye, Fe²⁺, H₂O₂ | Effective degradation | researchgate.net |

| C.I. Acid Yellow 23 | Photo-Fenton | 3 | Optimized concentrations + UV light | 90% degradation of aromatic content in 10 min; more efficient than Fenton | researchgate.net |

Catalytic Ozonation

Catalytic ozonation is an advanced oxidation process (AOP) that utilizes the strong oxidizing potential of ozone (O₃) in the presence of a catalyst to degrade complex organic molecules like Acid Yellow 76. ijcce.ac.irresearchgate.net The catalyst enhances the decomposition of ozone, leading to the formation of highly reactive hydroxyl radicals (•OH), which are non-selective and powerful oxidizing agents. ijcce.ac.irresearchgate.net

Research has demonstrated the effectiveness of catalytic ozonation for the decolorization and degradation of various azo dyes. For instance, studies on similar dyes have shown that the presence of catalysts significantly accelerates the degradation process compared to ozonation alone. researchgate.net The efficiency of catalytic ozonation is influenced by several factors, including the type and dosage of the catalyst, the pH of the solution, and the initial dye concentration. researchgate.net Metal oxides are commonly employed as catalysts in these systems. rsc.org The mechanism often involves the adsorption of ozone onto the catalyst surface, where it decomposes to generate hydroxyl radicals that then attack the dye molecules. rsc.org

Nanocatalyst-Enhanced Oxidation

The application of nanocatalysts in oxidation processes represents a significant advancement in the degradation of organic pollutants. mdpi.comajgreenchem.com Nanomaterials, owing to their high surface-area-to-volume ratio and unique electronic properties, offer a greater number of active sites for catalytic reactions. mdpi.comajgreenchem.com This leads to enhanced catalytic activity and efficiency in degrading dyes like Acid Yellow 76. ajgreenchem.com

Various metal oxide nanoparticles, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (e.g., Fe₃O₄), have been extensively studied for their photocatalytic and catalytic capabilities in dye degradation. tandfonline.comjwent.net When exposed to light, semiconductor nanoparticles like TiO₂ generate electron-hole pairs, which in turn produce reactive oxygen species, including hydroxyl radicals, that can mineralize the dye molecules. mdpi.comtandfonline.com

Iron-based nanoparticles have also been utilized as catalysts for dye degradation. ijarsct.co.in The catalytic properties of these nanoparticles can be further enhanced by supporting them on materials like carbon nanotubes or by creating composite materials. researchgate.net The performance of nanocatalyst-enhanced oxidation is dependent on parameters such as nanoparticle size, morphology, crystal structure, and the operational conditions of the treatment process. mdpi.com

Biological Treatment Approaches

Biological methods offer an environmentally friendly and cost-effective alternative for the remediation of dye-contaminated wastewater. pageplace.de These approaches utilize the metabolic capabilities of microorganisms or the catalytic activity of enzymes to decolorize and degrade dye molecules. cdnsciencepub.com

Enzymatic Degradation via Immobilized Biocatalysts

Enzymes, particularly oxidoreductases like laccases and peroxidases, have shown significant potential for degrading a wide range of dyes. frontiersin.orgfrontiersin.org However, the use of free enzymes in industrial applications is often limited by their instability and the difficulty of recovering them from the reaction mixture. hust.edu.vn Immobilization of these enzymes onto solid supports addresses these challenges by enhancing their stability, reusability, and operational lifespan. researchgate.netnih.govuts.edu.aunih.gov

Immobilization can be achieved through various techniques, including adsorption, entrapment, and covalent bonding to a carrier material. cdnsciencepub.commdpi.com The choice of the support material is crucial for the efficiency of the immobilized biocatalyst. cdnsciencepub.com Materials like biochar, silica (B1680970) particles, and magnetic nanoparticles have been successfully used as supports for enzyme immobilization. nih.govuts.edu.aumdpi.com Immobilized enzymes have demonstrated high efficiency in decolorizing various dyes in both batch and continuous reactor systems. frontiersin.orgnih.gov

Table 1: Examples of Immobilized Enzymes for Dye Degradation

| Enzyme | Support Material | Target Dye(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Laccase | Magnetic Nanoparticles | Malachite Green, Brilliant Green, Crystal Violet, etc. | High degradation rates (up to 94%) and good operational stability over 10 cycles. | nih.gov |

| Peroxidase | Polytetrafluoroethylene | Acid Violet 109 | Efficient degradation with 65% of initial activity retained after 10 cycles. | nih.gov |

| Laccase | Kaolinite | Malachite Green | Effective degradation, demonstrating the potential of low-cost mineral-based supports. | nih.gov |

| Laccase | Biochar from Sour Cherry Stones | Brilliant Green | Over 92% removal of the dye within 4 hours under optimized conditions. | mdpi.com |

Microbial Decolorization Studies (General Context)

The ability of various microorganisms, including bacteria, fungi, and algae, to decolorize textile dyes is well-documented. researchgate.netresearchgate.net Microbial decolorization can occur through either biosorption, where the dye molecules bind to the microbial biomass, or biodegradation, where the microorganisms break down the dye molecules through enzymatic action. researchgate.net

Azo dyes, like Acid Yellow 76, are typically decolorized under anaerobic or anoxic conditions through the reductive cleavage of the azo bond (–N=N–), which results in the formation of colorless aromatic amines. pageplace.denih.gov These amines, which can be more toxic than the parent dye, may then be further degraded under aerobic conditions. pageplace.demdpi.com Therefore, a sequential anaerobic-aerobic treatment process is often considered more effective for the complete mineralization of azo dyes. pageplace.de

Bacterial consortia, containing multiple microbial species, have often been found to be more effective in decolorizing and degrading dyes than pure cultures due to synergistic metabolic activities. nih.gov The efficiency of microbial decolorization is influenced by environmental factors such as pH, temperature, and the initial dye concentration. nih.govscribd.com

Hybrid and Integrated Remediation Systems

To overcome the limitations of individual treatment methods, researchers have explored the development of hybrid and integrated systems that combine different physical, chemical, and biological processes. pageplace.deresearchgate.net These systems aim to achieve higher removal efficiencies, complete mineralization of pollutants, and improved cost-effectiveness. mdpi.com

Adsorption-Degradation Combined Processes

One such approach involves the use of materials that act as both an adsorbent and a catalyst. For example, hydrotalcite-based materials have been shown to effectively adsorb textile dyes, and upon calcination, these materials can exhibit catalytic properties for dye degradation. elsevier.es Another strategy is to combine adsorption on a material like activated carbon with a subsequent biological degradation step. uniovi.es This allows for the removal of the dye from the effluent, followed by the regeneration of the adsorbent through microbial action.

Integrated systems can also combine advanced oxidation processes with biological treatment. For instance, a chemical oxidation step can be used to break down the complex dye molecule into more biodegradable intermediates, which are then treated in a subsequent biological stage. mdpi.com This synergistic approach can lead to a more complete and economical treatment of dye-laden wastewater. mdpi.com

Theoretical and Computational Approaches to Acid Yellow 76 Research

Molecular Modeling of Adsorption and Interaction Sites

Molecular modeling is a powerful tool for understanding the adsorption behavior of dyes such as Acid Yellow 76 onto various materials. Through atomistic force fields and quantum mechanics calculations, researchers can predict the interactions between the dye molecule and a surface. mdpi.com These models can reveal the most energetically favorable adsorption sites and the nature of the intermolecular forces involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.orgresearchgate.net

For instance, in the study of dye adsorption on materials like activated carbon or chitosan-cotton composites, molecular modeling can elucidate how the dye orients itself on the adsorbent surface. researchgate.netscirp.orgscirp.org By simulating the adsorption process, it's possible to determine key parameters like adsorption energy, which indicates the strength of the interaction. mdpi.com Computational studies have shown that the adsorption capacity can be influenced by factors like the pH of the solution and the initial dye concentration. scirp.orgscirp.org

Interactive Table: Factors Influencing Adsorption of Acid Dyes

| Factor | Influence on Adsorption | Computational Insight |

| pH | Affects the surface charge of the adsorbent and the ionization of the dye molecule. | Modeling can predict the electrostatic potential of both the dye and the adsorbent at different pH values, helping to understand the attractive or repulsive forces. |

| Initial Dye Concentration | Higher concentrations can lead to increased adsorption until saturation of the adsorbent surface. | Simulations can model the saturation process and predict the maximum adsorption capacity. |

| Adsorbent Material | The chemical composition and surface functional groups of the adsorbent determine the primary interaction mechanisms. | Molecular docking can identify specific binding sites and the types of bonds formed (e.g., hydrogen bonds, π-π stacking). beilstein-journals.org |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. scispace.comroyalsocietypublishing.org It is a fundamental tool for understanding the reactivity of chemical compounds like Acid Yellow 76. mdpi.com DFT calculations can provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. scispace.comaps.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

DFT can also be used to calculate various reactivity descriptors, such as:

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. mdpi.comresearchgate.net

These descriptors help in predicting the most likely sites for nucleophilic and electrophilic attacks on the Acid Yellow 76 molecule. mdpi.comrsc.org For example, the molecular electrostatic potential (MEP) map, generated through DFT, visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netrsc.org

Interactive Table: DFT-Derived Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons (nucleophilicity). Higher energy often means more reactive. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons (electrophilicity). Lower energy often means more reactive. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Influences bond polarity and the nature of chemical interactions. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Harder molecules are generally less reactive. |

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms through reaction pathway simulations and transition state analysis. arxiv.orgacademie-sciences.fr These methods are instrumental in understanding the transformation of reactants into products by mapping the potential energy surface (PES) of a reaction. ehu.es

Transition State Analysis: The transition state (TS) is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. pnas.orgelifesciences.org Locating and characterizing the TS is a central goal of computational mechanistic studies. researchgate.net Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the TS in complex environments, such as in the presence of a catalyst or solvent. acs.orgmpg.de

By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict the rate of a reaction. pnas.org Vibrational analysis of the transition state structure is also performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. researchgate.net

Process Simulation and Optimization for Scalability

Process simulation software, such as Aspen Plus, is used to model and optimize chemical processes on a larger, industrial scale. researchgate.netdlr.de This is crucial for assessing the economic feasibility and environmental impact of producing or utilizing a compound like Acid Yellow 76. dlr.demdpi.com

For scalability, these simulations can:

Model Reaction Kinetics and Thermodynamics: Incorporate data from experimental and computational studies to simulate reactor performance. researchgate.net

Optimize Process Parameters: Systematically vary parameters like temperature, pressure, and reactant concentrations to maximize yield and minimize energy consumption. researchgate.netmdpi.com

Evaluate Different Process Configurations: Compare various reactor types, separation techniques, and recycling strategies to identify the most efficient and cost-effective process design. dlr.de

Assess Scale-up Effects: Predict potential challenges that may arise when moving from a laboratory scale to industrial production, such as heat and mass transfer limitations. mdpi.com

Future Research Directions and Emerging Paradigms for Acid Yellow 76 Mitigation

Development of Next-Generation Sustainable Materials

The focus on sustainable materials for treating dye-laden wastewater is intensifying, with research centered on high-efficiency, low-cost, and eco-friendly alternatives to conventional adsorbents like activated carbon. frontiersin.org This new generation of materials includes advanced bio-adsorbents and nanomaterials.

Bio-adsorbents are derived from abundant, renewable, and biodegradable sources, making them a cost-effective option. westminster.ac.uk Agricultural waste products such as rice husk, sawdust, and coconut husks are being explored for their natural ability to adsorb dyes. frontiersin.orgtaylorfrancis.com For instance, studies have demonstrated that adsorbents derived from these biomasses can effectively remove various dyes from aqueous solutions. cabidigitallibrary.org Beyond raw biomass, value-added materials like protein nanofibrils derived from sources like whey protein and lysozyme (B549824) show significant promise. biorxiv.orgsciopen.com Lysozyme nanofibrils, for example, have demonstrated high coagulation efficiencies (60-98%) for various azo dyes, depending on the dye's chemical structure. sciopen.com

Nanomaterials offer enhanced performance due to their high surface-area-to-volume ratio and unique physicochemical properties. emu.edu.tr Research is active in the development of various nano-adsorbents:

Metal Oxides: Nanoparticles of zinc oxide (ZnO) and titanium dioxide (TiO₂) are widely studied for their photocatalytic potential, capable of degrading complex dye molecules under light irradiation. acs.orgnih.gov

Layered Hydroxides: Layered triple hydroxides (LTH), such as MgZnAl LTH nanoplates, have been synthesized and shown to be efficient adsorbents for azo dyes like Acid Yellow 76. acs.org

Nanocomposites: Combining different materials, such as in whey protein/nano-clay bio-nanocomposites, can create adsorbents that are effective against a broad spectrum of dye classes, including acid, reactive, and direct dyes. biorxiv.org

Table 1: Comparison of Selected Sustainable Adsorbents for Dye Removal This table is interactive. Users can sort columns to compare materials.

| Adsorbent Material | Source/Type | Target Pollutant(s) | Reported Removal Efficiency | Reference(s) |

|---|---|---|---|---|

| Sawdust Carbon (SDC) | Agricultural Waste | Acid Yellow 36 | Adsorption capacity: 183.8 mg/g | acs.org |

| Rice Husk Carbon (RHC) | Agricultural Waste | Acid Yellow 36 | Adsorption capacity: 86.9 mg/g | acs.org |

| Activated Coconut Husk | Agricultural Waste | Remazol Red Dye | 75% | frontiersin.org |

| Lysozyme Nanofibrils | Protein-based | Azo Dyes | 60-98% | sciopen.com |

| MgZnAl LTH | Nanomaterial | Acid Yellow 76 | Optimized for high adsorption | acs.org |

| Whey/Nano-clay Composite | Bio-nanocomposite | Cationic, Reactive, Acid, Direct Dyes | >82% (Cationic dyes, 4h) | biorxiv.org |

| Graphene Oxide (GO) | Nanomaterial | Real Textile Wastewater (COD) | 62.10% | deswater.com |

Integration of Artificial Intelligence and Machine Learning in Process Design

The complexity of wastewater treatment processes, especially those dealing with recalcitrant compounds like Acid Yellow 76, presents a significant challenge for traditional modeling and optimization. Artificial intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to overcome these hurdles. nih.govmdpi.com These technologies can analyze vast datasets to identify patterns, predict outcomes, and optimize operational parameters in ways that are difficult to achieve with conventional methods. mdpi.com

Future research is focused on applying AI and ML to:

Process Modeling and Simulation: AI algorithms, such as Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), can create highly accurate predictive models for dye removal processes. mdpi.comrsc.org These models can forecast the efficiency of adsorption or degradation based on a multitude of input variables (e.g., pH, temperature, initial dye concentration, adsorbent dosage), outperforming traditional kinetic and isotherm models. nih.gov

Optimization of Operational Parameters: ML can optimize treatment conditions in real-time to maximize dye removal while minimizing resource consumption. rsc.org For example, an AI system could dynamically adjust the dosage of a chemical coagulant or the energy input for a photocatalytic reactor to maintain optimal performance under fluctuating influent conditions, potentially reducing chemical use by 20-30%. rsc.org

Predictive Maintenance: In membrane filtration systems, a common technology in advanced wastewater treatment, ML models can predict membrane fouling. mdpi.comrsc.org This allows for proactive cleaning and maintenance schedules, extending membrane life and preventing system failures.

Table 2: Applications of AI/ML in Wastewater Treatment Processes This table is interactive. Users can sort columns to explore applications.

| AI/ML Application Area | Specific Task | AI/ML Technique(s) | Potential Benefit for Dye Treatment | Reference(s) |

|---|---|---|---|---|

| Process Modeling | Predicting adsorbent performance | ANN, ANFIS, Support Vector Machines | More accurate prediction of dye removal efficiency | mdpi.comrsc.org |

| Process Control | Optimizing chemical dosage | Genetic Algorithms, Reinforcement Learning | Reduced operational costs and chemical sludge | rsc.org |

| System Automation | Real-time control of treatment plants | ANN, Fuzzy Logic | Enhanced effluent quality and process stability | mdpi.comrsc.org |

| Membrane Filtration | Forecasting membrane fouling | ANN, Ensemble Models | Improved operational efficiency and membrane lifespan | mdpi.comrsc.org |

| Water Quality | Monitoring and prediction of parameters (COD, BOD) | Deep Neural Networks (DNN), CNN | Proactive management of treatment process | nih.govmdpi.com |

Real-time Monitoring and Control in Treatment Systems

Effective management of dye remediation processes relies on the ability to monitor water quality and control treatment parameters accurately and instantaneously. The paradigm is shifting from laborious and time-consuming offline analysis to sophisticated online and real-time monitoring systems. mdpi.com This transition enables dynamic process control, where treatment systems can adapt immediately to changes in the wastewater composition.